3-[2-(1,3-Dioxoisoindol-2-yl)ethylamino]cyclopentane-1-carboxylic acid;2,2,2-trifluoroacetic acid
Description
This compound comprises a cyclopentane-1-carboxylic acid backbone linked via an ethylamino group to a 1,3-dioxoisoindol-2-yl moiety, with trifluoroacetic acid (TFA) as a counterion. The 1,3-dioxoisoindol group is a phthalimide derivative, known for its role in modulating biological activity and solubility. The cyclopentane ring introduces conformational rigidity, while the TFA salt enhances solubility, a common feature in pharmaceutical salts.
Properties
IUPAC Name |
3-[2-(1,3-dioxoisoindol-2-yl)ethylamino]cyclopentane-1-carboxylic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4.C2HF3O2/c19-14-12-3-1-2-4-13(12)15(20)18(14)8-7-17-11-6-5-10(9-11)16(21)22;3-2(4,5)1(6)7/h1-4,10-11,17H,5-9H2,(H,21,22);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYOSLMWBPPBFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)NCCN2C(=O)C3=CC=CC=C3C2=O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[2-(1,3-Dioxoisoindol-2-yl)ethylamino]cyclopentane-1-carboxylic acid; 2,2,2-trifluoroacetic acid is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 3-[2-(1,3-Dioxoisoindol-2-yl)ethylamino]cyclopentane-1-carboxylic acid; 2,2,2-trifluoroacetic acid
- Molecular Formula : C₁₃H₁₄F₃N₃O₄
- Molecular Weight : 323.27 g/mol
Pharmacological Effects
- Anticancer Activity : Preliminary studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) with IC₅₀ values indicating potent activity.
- Mechanism of Action : The compound appears to interfere with cellular processes such as DNA synthesis and cell cycle progression. Specifically, it has been observed to induce cell cycle arrest in the G0/G1 phase and G2/M phase depending on the concentration used.
Table 1: Summary of Cytotoxicity Studies
| Cell Line | IC₅₀ (µM) | Phase Arrest | Reference |
|---|---|---|---|
| 4T1 (murine) | 15 | G0/G1 | |
| COLO201 (human) | 10 | G2/M | |
| MDA-MB-231 (human) | 20 | G0/G1 |
Detailed Research Findings
In a recent study published in the journal Molecules, researchers synthesized derivatives of the compound and evaluated their biological activity. The study highlighted that modifications to the dioxoisoindole moiety significantly influenced the anticancer activity and selectivity towards different cancer types. Notably, compounds with increased lipophilicity demonstrated enhanced cellular uptake and cytotoxicity against resistant cancer cell lines.
Toxicity Profile
The toxicity profile of the compound was assessed using standard MTT assays on non-cancerous cell lines. The results indicated a favorable selectivity index, suggesting that the compound is less toxic to normal cells compared to cancer cells.
Mechanistic Insights
Further mechanistic studies revealed that the compound might target mitochondrial functions and disrupt metabolic pathways essential for cancer cell survival. This was evidenced by altered levels of dihydroorotate and other metabolic intermediates indicative of mitochondrial dysfunction.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Functional Groups
- Target Compound: 1,3-Dioxoisoindol-2-yl: Aromatic, electron-withdrawing group linked via ethylamino to cyclopentane. Cyclopentane carboxylic acid: Five-membered ring providing rigidity. TFA counterion: Enhances solubility and stability.
- Analog 1: 2-[4-(3-Oxo-1H-isoindol-2-yl)phenyl]propanoic acid () 3-Oxo-1H-isoindol-2-yl: Similar isoindol core but with a ketone instead of two ketones. Phenylpropanoic acid: Linear chain vs. cyclopentane, affecting pharmacokinetics. Application: Marketed as Flosin/Reumofene for anti-inflammatory use .
- Analog 2: Compounds 10 and 11 () Indol-yloxy and methoxyphenoxy: Aromatic ethers instead of isoindol. Propanol backbone: Polar hydroxyl groups vs. carboxylic acid. Activity: Tested for α/β-adrenoceptor binding and antiarrhythmic effects .
Molecular Features
Solubility and Stability
- The TFA salt in the target compound likely improves aqueous solubility compared to free bases (e.g., indol-yloxy analogs in ).
- Cyclopentane’s rigidity may enhance metabolic stability versus linear chains (e.g., phenylpropanoic acid in ).
Receptor Binding and Modulation
- Adrenoceptor Activity: Compounds with ethylamino linkages (e.g., –2) show affinity for α1-, α2-, and β1-adrenoceptors. The target compound’s ethylamino group may confer similar receptor interactions .
- Anti-inflammatory Potential: Isoindol derivatives () are used in inflammation; the target’s 1,3-dioxoisoindol group may act via prostaglandin or cytokine modulation .
Metabolic and Toxicity Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
